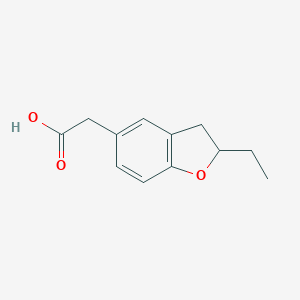
Furofénac
Vue d'ensemble
Description
Furofenac, known chemically as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid, is a drug that has been studied for its pharmacological properties, particularly its anti-inflammatory activity and low ulcerogenic potential. It also exhibits antiplatelet-aggregation activity. The metabolism of furofenac has been explored in rats, dogs, and humans, revealing that the drug is primarily metabolized into conjugation compounds in humans and dogs, while rats produce hydroxylated derivatives .
Synthesis Analysis
The synthesis of furofenac and its metabolites involves the preparation of hydroxylated derivatives and analogous compounds. Techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), high-pressure liquid chromatography, and GLC-mass spectrometry have been applied to identify the products in urine extracts, with synthetic specimens used for comparison .
Molecular Structure Analysis
The molecular structure of furofenac is characterized by the benzofuranacetic acid moiety. The metabolites and analogs of furofenac have been studied, with the focus on their chemical characteristics. The structure of furofenac allows for the formation of various metabolites, which are identified through advanced chromatographic and spectrometric methods .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of furofenac lead to the formation of conjugation compounds and hydroxylated derivatives. These reactions are influenced by the species-specific metabolic pathways, as seen in the differences between human, dog, and rat metabolites .
Physical and Chemical Properties Analysis
Furofenac's physical and chemical properties are closely related to its pharmacological effects. The drug's anti-inflammatory and antiplatelet activities, combined with its low ulcerogenic potential, suggest a favorable profile for therapeutic use. The metabolites retain some of the pharmacological characteristics of the parent compound, which is important for understanding the drug's efficacy and safety .
Applications De Recherche Scientifique
Applications anti-inflammatoires
Le Furofénac est connu pour ses propriétés anti-inflammatoires. Il module la voie de la cyclooxygénase plaquettaire, qui joue un rôle crucial dans le processus inflammatoire . Cela en fait un composé précieux pour la recherche sur les maladies inflammatoires chroniques telles que l'arthrite et les maladies inflammatoires de l'intestin.
Activité anti-agrégation plaquettaire
La capacité du composé à inhiber l'agrégation plaquettaire est importante pour la recherche cardiovasculaire. L'activité anti-agrégation plaquettaire du this compound suggère des utilisations thérapeutiques potentielles dans la prévention de la thrombose, qui peut entraîner des crises cardiaques et des accidents vasculaires cérébraux .
Faible potentiel ulcérogène
Contrairement à de nombreux anti-inflammatoires non stéroïdiens (AINS), le this compound présente un faible pouvoir ulcérogène. Cette caractéristique est particulièrement importante dans la recherche gastro-intestinale, où le développement d'AINS plus sûrs qui ne causent pas d'ulcères gastriques est une priorité .
Recherche pharmacologique
En pharmacologie, les activités biologiques diverses du this compound, y compris ses effets anti-inflammatoires et antiplaquettaires, en font un composé d'intérêt pour le développement de nouveaux agents thérapeutiques . Son faible potentiel ulcérogène ajoute à son attrait dans la conception et le développement de médicaments.
Recherche biochimique
Le this compound est utilisé dans la recherche en protéomique en raison de ses propriétés biochimiques. En tant qu'outil biochimique, il aide à comprendre les interactions protéiques et les voies affectées par ses mécanismes anti-inflammatoires et antiplaquettaires .
Applications en essais cliniques
Dans les essais cliniques, les effets du this compound peuvent être étudiés pour divers critères de jugement, tels que son impact sur les marqueurs de l'inflammation ou l'activité plaquettaire. Son rôle dans les essais de développement de médicaments, en particulier ceux qui ciblent les maladies cardiovasculaires et les affections inflammatoires, est d'un grand intérêt .
Recherche diagnostique
Bien que non directement lié au diagnostic, les voies biochimiques influencées par le this compound peuvent être étudiées pour développer des marqueurs diagnostiques des affections inflammatoires et thrombotiques .
Utilisations thérapeutiques
Les utilisations thérapeutiques du this compound sont explorées, en particulier son potentiel dans le traitement des affections qui bénéficient de thérapies anti-inflammatoires et antiplaquettaires. Ses propriétés uniques peuvent conduire à de nouveaux traitements pour un éventail de troubles .
Mécanisme D'action
Target of Action
Furofenac, also known as SAS 650, primarily targets the platelet cyclooxygenase pathway . This pathway plays a crucial role in the production of thromboxanes, which are involved in platelet aggregation and clot formation.
Mode of Action
Furofenac modulates the platelet cyclooxygenase pathway . By interacting with this pathway, Furofenac can influence the production of thromboxanes, thereby affecting platelet aggregation.
Biochemical Pathways
The primary biochemical pathway affected by Furofenac is the cyclooxygenase pathway in platelets . This pathway is responsible for the production of thromboxanes, which are key players in the process of blood clotting. By modulating this pathway, Furofenac can influence the aggregation of platelets and thus the formation of blood clots.
Result of Action
The modulation of the platelet cyclooxygenase pathway by Furofenac results in altered platelet aggregation . This can have significant effects at the molecular and cellular level, potentially influencing the formation of blood clots.
Orientations Futures
While there is limited information available on the future directions of Furofenac, it’s worth noting that furan-based compounds, like Furofenac, are being explored for their potential in various applications . This suggests that there could be future research opportunities in exploring the properties and applications of Furofenac and similar compounds.
Propriétés
IUPAC Name |
2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXHLQMZLTSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866602 | |
| Record name | Furofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56983-13-2, 200959-05-3, 200959-06-4 | |
| Record name | Furofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56983-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furofenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056983132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUROFENAC, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY65CGG61J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUROFENAC, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUROFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known pharmacological activities of Furofenac?
A1: Furofenac exhibits both antiplatelet-aggregation and anti-inflammatory activities, coupled with a reduced potential for causing ulcers compared to some other anti-inflammatory drugs. []
Q2: How is Furofenac metabolized in different species?
A2: Research indicates that the metabolic pathways of Furofenac vary across species. In humans and dogs, the primary metabolic products found in urine are conjugation compounds of the drug. Conversely, hydroxylated derivatives are the main metabolites detected in rat urine. []
Q3: Where can I find more information about the chemical structure and synthesis of Furofenac and its derivatives?
A3: A study published on the metabolism and analogs of Furofenac provides details about the synthesis and chemical characteristics of the drug and its hydroxylated derivatives. The research employed techniques such as TLC, GLC, high-pressure liquid chromatography, and GLC-mass spectrometry to analyze urine extracts and compare them to synthesized reference compounds. [] This information can be valuable for understanding the structure-activity relationships of Furofenac and potentially designing novel derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)
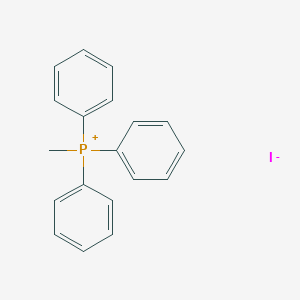
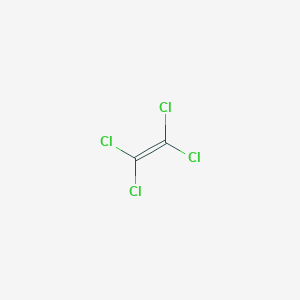


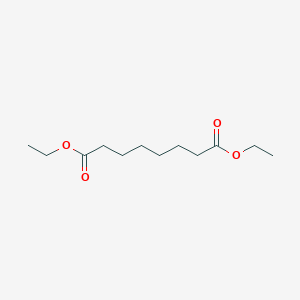

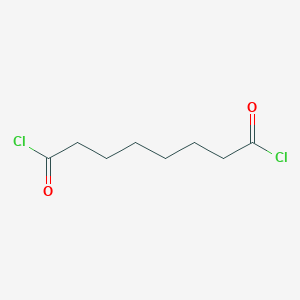
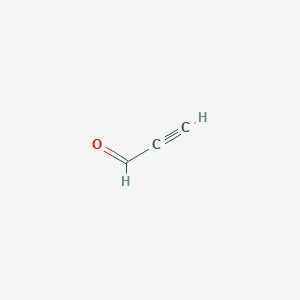
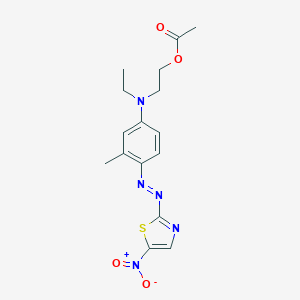
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
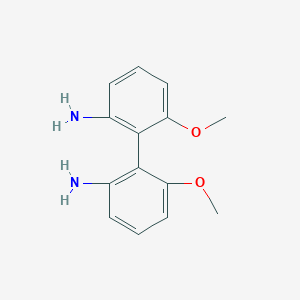
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)